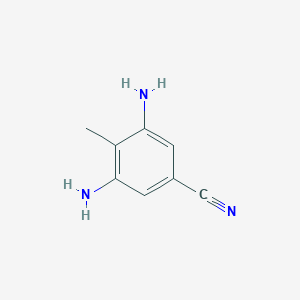
3,5-Diamino-4-methylbenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Diamino-4-methylbenzonitrile, also known as this compound, is a useful research compound. Its molecular formula is C8H9N3 and its molecular weight is 147.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Medicinal Chemistry
Antitumor Agents:
3,5-Diamino-4-methylbenzonitrile has been investigated as a potential antitumor agent. Its structural analogs have shown promising results in inhibiting tumor growth through various mechanisms, including interference with DNA synthesis and repair pathways. For instance, studies have highlighted its effectiveness when used in combination with other chemotherapeutic agents to enhance cytotoxicity against cancer cells .
Pharmaceutical Intermediates:
The compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. It can be utilized to produce derivatives that exhibit biological activity, such as antiviral and antibacterial properties. The synthesis of nucleoside analogs, which are crucial in antiviral therapies, often involves this compound as a starting material .
Material Science
Organic Light Emitting Diodes (OLEDs):
this compound has applications in the development of organic light-emitting diodes (OLEDs). Its derivatives are used as emitters due to their favorable electronic properties and thermal stability. Research indicates that compounds derived from this compound can achieve high efficiency in OLED devices, making them suitable for display technologies .
Thermally Activated Delayed Fluorescence (TADF) Emitters:
The compound is also being explored for its role in TADF emitters, which are essential for next-generation OLEDs. The presence of amino groups enhances the photophysical properties, leading to improved performance metrics such as external quantum efficiency and operational stability .
Data Tables
Case Studies
Case Study 1: Antitumor Efficacy
A study conducted on the antitumor effects of this compound analogs demonstrated significant cytotoxicity against several cancer cell lines. The mechanism involved inhibition of key enzymes involved in DNA replication, leading to apoptosis in tumor cells.
Case Study 2: OLED Development
Research into the use of this compound in OLED technology revealed that devices incorporating this compound showed a remarkable increase in luminous efficiency compared to traditional materials. The study emphasized the importance of structural modifications to optimize performance metrics.
特性
CAS番号 |
168770-41-0 |
|---|---|
分子式 |
C8H9N3 |
分子量 |
147.18 g/mol |
IUPAC名 |
3,5-diamino-4-methylbenzonitrile |
InChI |
InChI=1S/C8H9N3/c1-5-7(10)2-6(4-9)3-8(5)11/h2-3H,10-11H2,1H3 |
InChIキー |
VYHNGOXCBUWRKT-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1N)C#N)N |
正規SMILES |
CC1=C(C=C(C=C1N)C#N)N |
同義語 |
Benzonitrile, 3,5-diamino-4-methyl- (9CI) |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













